
4,4-Dipentyloxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dipentyloxetan-2-one is an organic compound characterized by a four-membered oxetane ring with two pentyl groups attached at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dipentyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable diol or halohydrin under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dipentyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxetanes or ring-opened products.
Wissenschaftliche Forschungsanwendungen
4,4-Dipentyloxetan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-Dipentyloxetan-2-one involves its interaction with specific molecular targets. The oxetane ring’s strain makes it reactive towards nucleophiles, facilitating ring-opening reactions that can lead to the formation of various bioactive intermediates. These intermediates can interact with biological macromolecules, influencing pathways related to cellular function and metabolism .
Vergleich Mit ähnlichen Verbindungen
Oxetane: The parent compound with a four-membered ring.
4,4-Dimethyloxetan-2-one: A similar compound with methyl groups instead of pentyl groups.
4,4-Diethyloxetan-2-one: A compound with ethyl groups at the 4-position.
Uniqueness: 4,4-Dipentyloxetan-2-one is unique due to its larger alkyl substituents, which can influence its physicochemical properties and reactivity. This makes it a valuable compound for specific applications where bulkier substituents are advantageous .
Eigenschaften
CAS-Nummer |
61257-13-4 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
4,4-dipentyloxetan-2-one |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-9-13(10-8-6-4-2)11-12(14)15-13/h3-11H2,1-2H3 |
InChI-Schlüssel |
LKWUKYAMTGXJNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(CC(=O)O1)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
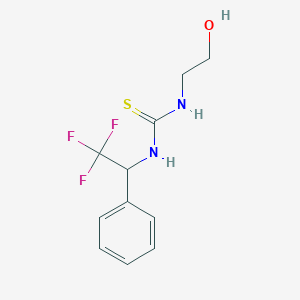
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
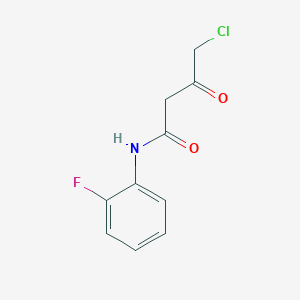
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
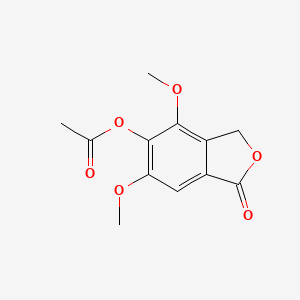
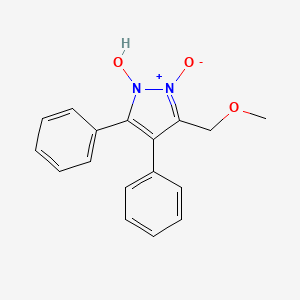
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)

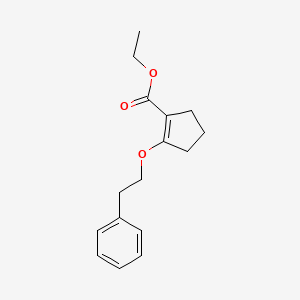

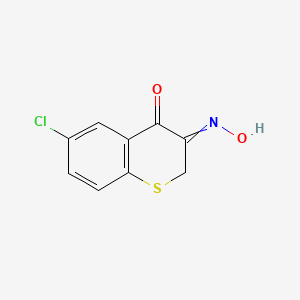
![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
